molecular formula C17H25ClFNO3 B5275985 Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5275985
M. Wt: 345.8 g/mol
InChI Key: ZOFQRAZKHDIRIM-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids . This compound is characterized by the presence of a piperidine ring, a fluorophenoxy group, and an ethyl ester moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions using 2-fluorophenol and an appropriate alkylating agent.

    Esterification: The ethyl ester moiety is introduced through esterification reactions involving ethyl alcohol and the carboxylic acid derivative of the piperidine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride has diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3.ClH/c1-2-21-17(20)14-8-11-19(12-9-14)10-5-13-22-16-7-4-3-6-15(16)18;/h3-4,6-7,14H,2,5,8-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFQRAZKHDIRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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